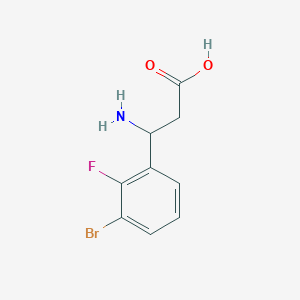
3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid
Description
3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and fluorine-substituted phenyl ring attached to a propanoic acid backbone
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) |
InChI Key |
VFYGMKNWEFTUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid can be achieved through several methodsThe reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and pH levels to ensure selective substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce dehalogenated amino acids.
Scientific Research Applications
3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel amino acid derivatives.
Biology: The compound can be utilized in studies involving enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and fluorine substituents may enhance binding affinity through halogen bonding. These interactions can modulate the activity of target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-fluorophenyl)propanoic acid: Lacks the bromine substituent, which may result in different reactivity and binding properties.
3-Amino-2-(4-fluorophenyl)propanoic acid: Has a different substitution pattern on the phenyl ring, affecting its chemical behavior and applications.
Uniqueness
3-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


